Unsevine
Overview
Description
Unsevine is a chemical compound with the molecular formula C18H21O5N . It has a molecular weight of 331.36 g/mol . Unsevine acts directly on the Central Nervous System (CNS), inhibits the reaction of orientation, prolongs the action of soporifics, enhances the effects of analgesics, and prevents convulsions .
Synthesis Analysis
Unsevine is isolated from the plant genus Uncaria, which is found in the tropical rainforests of South America . The exact synthesis process of Unsevine is not mentioned in the available resources.
Molecular Structure Analysis
The IUPAC name of Unsevine is (2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo [11.7.0.02,10.03,7.015,19]icosa-1 (20),7,13,15 (19)-tetraen-12-ol . The InChI Key is IUBHYAMIHZYNMV-AVEIZBFRSA-N . The Canonical SMILES is CN1CCC2=CC (C3C (C21)C4=CC5=C (C=C4C (O3)O)OCO5)OC . The exact molecular structure analysis is not mentioned in the available resources.
Physical And Chemical Properties Analysis
Unsevine is a solid powder . It has a melting point of 173-174 °C . It is soluble in chloroform but not well in alcohol . It should be stored at +4 °C, in a dark place .
Scientific Research Applications
Alkaloid Composition and Structural Analysis
Unsevine, an alkaloid isolated from Ungernia severtzovii, has a complex structure and exhibits interesting chemical properties. It is identified as 9, 10-methylenedioxy-5-methoxy-12-hydroxy-N-methylbenzopyranoindole with a double bond between C3a and C4. The research by Smirnova, Abduazimov, & Yunusov (1965) provides insights into its structure and interconversions with other alkaloids like ungerine and hippeastrine.
Mass Spectrometric Investigation
The mass spectral analysis of unsevine, along with other related alkaloids, has been studied to understand their molecular decomposition patterns. This research, detailed by Razakov, Abduazimov, Vul'fson, & Yunusov (2005), provides valuable information about the influence of isolated double bonds in ring B on the decomposition of the molecular ion of unsevine.
Polarographic Behavior Analysis
The polarographic behavior of unsevine and other ungerine alkaloids has been explored to understand their electrochemical properties. The study by Volodina, Dobronravova, & Shakirov (1976) shows that the reduction of unsevine forms the corresponding tetrahydro derivatives, suggesting potential applications in analytical chemistry.
properties
IUPAC Name |
(2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHYAMIHZYNMV-AVEIZBFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4[C@H](O3)O)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unsevine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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